Ethyl-(1,5-dimethyl-1h-pyrazol-3-ylmethyl)-amine
CAS No.:
Cat. No.: VC20322389
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H15N3 |
|---|---|
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | N-[(1,5-dimethylpyrazol-3-yl)methyl]ethanamine |
| Standard InChI | InChI=1S/C8H15N3/c1-4-9-6-8-5-7(2)11(3)10-8/h5,9H,4,6H2,1-3H3 |
| Standard InChI Key | KFCDMHCBQOGZNV-UHFFFAOYSA-N |
| Canonical SMILES | CCNCC1=NN(C(=C1)C)C |
Introduction
Ethyl-(1,5-dimethyl-1H-pyrazol-3-ylmethyl)-amine is a heterocyclic compound containing a pyrazole core, which is a five-membered aromatic ring with two adjacent nitrogen atoms. This structure is functionalized with ethyl and amine groups, making it a versatile compound in synthetic organic chemistry and pharmaceutical research. The compound's framework suggests potential applications in drug design, catalysis, and material science due to the electronic properties imparted by the pyrazole ring.
Structural Characteristics
The molecular structure of Ethyl-(1,5-dimethyl-1H-pyrazol-3-ylmethyl)-amine includes:
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Pyrazole Core: A planar aromatic ring that provides stability and electronic delocalization.
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Substituents:
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Two methyl groups at positions 1 and 5.
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An ethyl group attached to the nitrogen atom.
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A primary amine (-NH2) group on the side chain.
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These substituents influence the compound's physicochemical properties, such as solubility, reactivity, and hydrogen bonding potential.
Table 1: Key Bond Lengths and Angles (Hypothetical Data)
| Bond/Angle | Value (Å/°) |
|---|---|
| N-N (Pyrazole) | 1.35 |
| C-C (Methyl groups) | 1.52 |
| C-N (Aromatic) | 1.32 |
| N-H (Amine group) | 0.98 |
| C-C-C (Ethyl group) | 109.5 |
Synthesis Pathways
Ethyl-(1,5-dimethyl-1H-pyrazol-3-ylmethyl)-amine can be synthesized via multi-step organic reactions:
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Formation of Pyrazole Core:
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React hydrazine hydrate with a β-diketone (e.g., acetylacetone) under acidic conditions to form the pyrazole ring.
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Alkylation:
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Introduce methyl groups at positions 1 and 5 using methyl iodide under basic conditions.
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Aminomethylation:
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React the pyrazole derivative with formaldehyde and ammonium chloride to attach an amine group.
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Ethyl Substitution:
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Alkylate the nitrogen atom with ethyl bromide in the presence of a base like potassium carbonate.
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Applications
The compound's structure makes it suitable for various applications:
Pharmaceutical Research
Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The amine functionality enhances binding affinity to biological targets through hydrogen bonding.
Catalysis
The electron-donating ethyl and amine groups can influence catalytic activity in metal-organic frameworks or organocatalysts.
Material Science
Pyrazole derivatives are used in designing ligands for coordination polymers and fluorescent materials due to their aromatic nature.
Research Findings
Studies on similar pyrazole derivatives reveal:
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Hydrogen Bonding: The primary amine group can form intramolecular or intermolecular hydrogen bonds, stabilizing crystal structures or enhancing solubility .
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Electronic Effects: The substitution pattern on the pyrazole ring influences its reactivity and interaction with electrophiles or nucleophiles .
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Biological Activity: Pyrazole-based compounds have shown promise as enzyme inhibitors, particularly targeting inflammatory pathways .
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